Carboxymethylazanide;cobalt(3+)
Overview
Description
Carboxymethylazanide;cobalt(3+) is a coordination compound where cobalt is in the +3 oxidation state. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, medicine, and materials science. The presence of carboxymethylazanide as a ligand provides specific coordination environments that can influence the reactivity and stability of the cobalt center.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxymethylazanide;cobalt(3+) can be synthesized through various methods, including:
Ligand Exchange Reactions: This involves the reaction of cobalt(III) salts with carboxymethylazanide ligands under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may be facilitated by heating or stirring.
Redox Reactions: Cobalt(II) salts can be oxidized to cobalt(III) in the presence of carboxymethylazanide ligands. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Industrial Production Methods: Industrial production of carboxymethylazanide;cobalt(3+) may involve large-scale ligand exchange reactions in batch reactors. The process would include steps such as:
- Dissolution of cobalt(III) salts in a suitable solvent.
- Addition of carboxymethylazanide ligands.
- Controlled heating and stirring to ensure complete reaction.
- Purification of the product through crystallization or filtration.
Types of Reactions:
Oxidation-Reduction Reactions: Carboxymethylazanide;cobalt(3+) can undergo redox reactions where cobalt(III) is reduced to cobalt(II) or oxidized to higher oxidation states.
Substitution Reactions: The carboxymethylazanide ligand can be replaced by other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.
Complexation Reactions: Carboxymethylazanide;cobalt(3+) can form complexes with other metal ions or organic molecules, enhancing its reactivity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetonitrile.
Major Products:
Cobalt(II) Complexes: Formed through reduction reactions.
Mixed-Ligand Complexes: Formed through substitution or complexation reactions.
Scientific Research Applications
Carboxymethylazanide;cobalt(3+) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Materials Science: It is used in the synthesis of advanced materials, such as magnetic nanoparticles and coordination polymers.
Electrochemistry: Carboxymethylazanide;cobalt(3+) is studied for its electrochemical properties and potential use in energy storage devices.
Mechanism of Action
The mechanism of action of carboxymethylazanide;cobalt(3+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center can undergo redox changes, allowing it to participate in electron transfer reactions. The carboxymethylazanide ligand stabilizes the cobalt center and influences its reactivity by providing a specific coordination environment. Molecular targets include organic molecules and metal ions, with pathways involving ligand exchange, redox reactions, and complexation.
Comparison with Similar Compounds
Cobalt(III) Acetate: Similar in terms of oxidation state and coordination environment.
Cobalt(III) Chloride: Another cobalt(III) compound with different ligands.
Cobalt(III) Oxalate: Features a different organic ligand but similar coordination chemistry.
Uniqueness: Carboxymethylazanide;cobalt(3+) is unique due to the specific properties imparted by the carboxymethylazanide ligand. This ligand provides distinct coordination environments that can enhance the stability and reactivity of the cobalt center, making it suitable for specialized applications in catalysis, medicine, and materials science.
Properties
IUPAC Name |
carboxymethylazanide;cobalt(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4NO2.Co/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFZIEJZTJQORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)[NH-].C(C(=O)O)[NH-].C(C(=O)O)[NH-].[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CoN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14221-43-3 | |
Record name | NSC187646 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC187635 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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